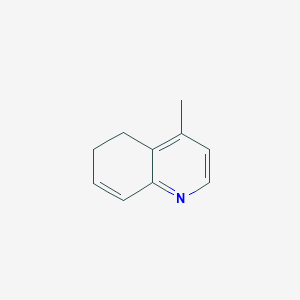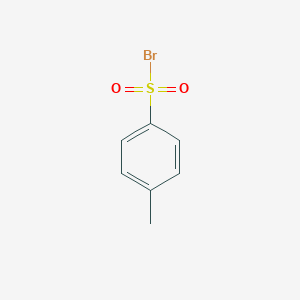
1,2-Dilauroyl-sn-glycero-3-phosphoethanolamine
Overview
Description
1,2-Dilauroyl-sn-glycero-3-phosphoethanolamine is a phospholipid containing the medium-chain lauric acid inserted at the sn-1 and sn-2 positions. This compound is commonly used in the generation of micelles, liposomes, and other types of artificial membranes . It is a type of phosphatidylethanolamine, which is one of the widely distributed glycerophospholipids in eukaryotic cells .
Mechanism of Action
Target of Action
1,2-Dilauroyl-sn-glycero-3-phosphoethanolamine (DLPE) is a derivative of phosphatidylethanolamine with lauric acid (12:0) acyl chains . It primarily targets cell membranes, where it can be used as liposomes .
Mode of Action
DLPE interacts with its targets by integrating into the lipid bilayer of cell membranes. As a liposome, it can encapsulate and deliver various bioactive agents, enhancing their cellular uptake .
Biochemical Pathways
As a phosphatidylethanolamine derivative, it may influence the synthesis and metabolism of phospholipids .
Pharmacokinetics
As a liposome, it can potentially enhance the bioavailability of encapsulated drugs by facilitating their delivery to target cells .
Result of Action
The molecular and cellular effects of DLPE’s action largely depend on the bioactive agents it delivers as a liposome. For instance, it has been used to efficiently deliver genes into human cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dilauroyl-sn-glycero-3-phosphoethanolamine can be synthesized through the esterification of glycerol with lauric acid, followed by phosphorylation with ethanolamine. The reaction typically involves the use of catalysts and specific reaction conditions to ensure the correct positioning of the lauric acid chains at the sn-1 and sn-2 positions .
Industrial Production Methods: The industrial production of this compound involves large-scale esterification and phosphorylation processes. These processes are optimized for high yield and purity, often involving the use of advanced purification techniques such as recrystallization from ethanol or tetrahydrofuran .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dilauroyl-sn-glycero-3-phosphoethanolamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized phospholipids.
Reduction: It can be reduced to form reduced phospholipids.
Substitution: The ethanolamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include oxidized and reduced phospholipids, as well as substituted derivatives of this compound .
Scientific Research Applications
1,2-Dilauroyl-sn-glycero-3-phosphoethanolamine has a wide range of scientific research applications, including:
Chemistry: Used as a standard in the optimization of liquid chromatography-mass spectrometry (LC-MS) method conditions.
Biology: Plays a vital role in the structure and function of eukaryotic membranes.
Industry: Used in the preparation of anionic liposomes and binary giant unilamellar vesicles (GUVs).
Comparison with Similar Compounds
- 1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol
- 1,2-Dilauroyl-sn-glycero-3-phosphorylcholine
- 1,2-Dilauroyl-sn-glycero-3-phosphate
- 1,2-Dilauroyl-sn-glycero-3-ethylphosphocholine
Comparison: 1,2-Dilauroyl-sn-glycero-3-phosphoethanolamine is unique due to its specific structure and the presence of the ethanolamine group, which imparts distinct biochemical properties. Compared to similar compounds, it has a unique role in membrane structure and function, as well as specific applications in drug delivery and membrane studies .
Properties
CAS No. |
59752-57-7 |
|---|---|
Molecular Formula |
C29H58NO8P |
Molecular Weight |
579.7 g/mol |
IUPAC Name |
2-azaniumylethyl [(2R)-2,3-di(dodecanoyloxy)propyl] phosphate |
InChI |
InChI=1S/C29H58NO8P/c1-3-5-7-9-11-13-15-17-19-21-28(31)35-25-27(26-37-39(33,34)36-24-23-30)38-29(32)22-20-18-16-14-12-10-8-6-4-2/h27H,3-26,30H2,1-2H3,(H,33,34)/t27-/m1/s1 |
InChI Key |
ZLGYVWRJIZPQMM-HHHXNRCGSA-N |
SMILES |
CCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCC |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCC |
Key on ui other cas no. |
59752-57-7 |
Synonyms |
1,2-Dilauroyl-sn-glycero-3-Phosphoethanolamine; 1,2-DLPE |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does DLPE influence the characteristics of model lipid membranes?
A1: DLPE can significantly alter the properties of model membranes. For instance, when incorporated into monolayers with other phospholipids, DLPE modifies membrane fluidity and surface potential. [] This effect is also observed in bilayer systems, impacting the diffusion of water molecules within the membrane. [] Moreover, the presence of DLPE can influence the activity of enzymes like phospholipase A2, highlighting its role in modulating membrane-protein interactions. [, ]
Q2: Can you elaborate on the phase behavior of DLPE in model membrane systems?
A2: DLPE exhibits distinct phase behavior in monolayers depending on the lateral pressure. At room temperature, it exists in a liquid expanded (LE) phase below a specific surface pressure, beyond which it transitions into a liquid condensed (LC) phase. [] This transition is marked by a noticeable increase in surface viscosity and compressibility modulus. []
Q3: What are the advantages of using DLPE in liposome preparations?
A3: DLPE is often incorporated into liposome formulations due to its ability to influence liposome size and morphology. [, ] Studies utilizing Coarse Grained Molecular Dynamics (CGMD) simulations have demonstrated that the inclusion of DLPE allows for predicting the resulting liposome size, which aligns with empirical observations. [] This predictability is crucial for controlled drug delivery applications.
Q4: How is DLPE utilized in studying protein-membrane interactions?
A4: Researchers utilize modified DLPE molecules, such as those containing photoactivatable groups, to investigate protein interactions at the membrane interface. [] By incorporating a photoactivatable 1,2-Dilauroyl-sn-glycero-3-phosphoethanolamine derivative (ASA-DLPE) into model membranes, researchers can covalently crosslink proteins interacting with the membrane upon UV irradiation. [] This technique enables the identification of membrane-interacting proteins and provides valuable insights into their function.
Q5: What is the role of computational chemistry in understanding DLPE behavior?
A5: Molecular dynamics simulations, specifically CGMD, have proven invaluable in predicting the behavior of DLPE in liposome formulations. [] These simulations can accurately predict liposome size, which is consistent with experimental findings. [] Such computational approaches offer valuable insights into the self-assembly processes of DLPE and its interactions with other molecules.
Q6: Are there any studies on enzymatic modifications of DLPE?
A6: Yes, researchers have explored enzymatic modifications of DLPE for various applications. For instance, phospholipase D (PLD) has been successfully employed to catalyze the transphosphatidylation of DLPE with ethanolamine, leading to the production of this compound. [] This enzymatic approach highlights the potential for modifying DLPE's headgroup for targeted applications.
Q7: Can you describe the structural characteristics of DLPE?
A7: DLPE comprises a glycerol backbone with two lauroyl (dodecanoyl) chains esterified at the sn-1 and sn-2 positions, and a phosphoethanolamine group attached to the sn-3 position. While specific spectroscopic data may vary depending on the study and techniques employed, techniques like neutron diffraction have been used to determine the conformation of DLPE in gel phases, revealing an all-trans conformation of the lauroyl chains and a specific alignment of the zwitterionic dipoles in the headgroups. []
Q8: Is there any information available on the stability of DLPE?
A8: While specific stability data for DLPE might require further investigation, research suggests that giant vesicles produced with DLPE and other phospholipids exhibit stability during long-term storage at 4°C. [] This finding indicates potential for storage and utilization of DLPE-containing formulations, but further research is needed to comprehensively assess its stability under various conditions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


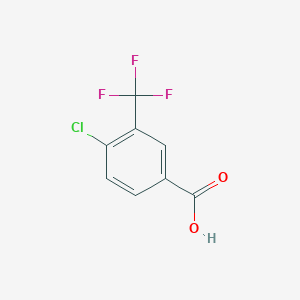
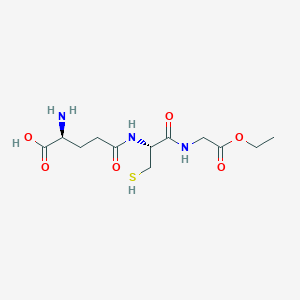
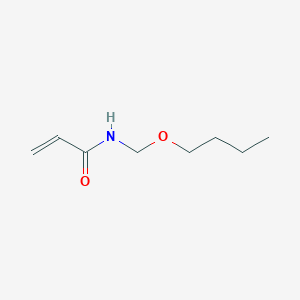
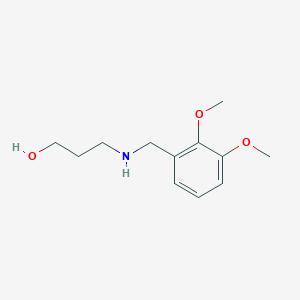
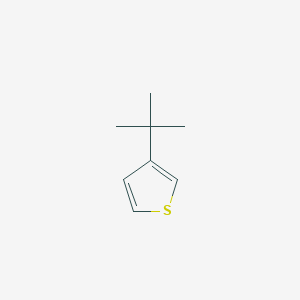
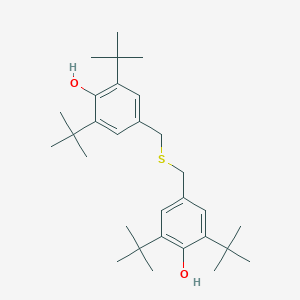
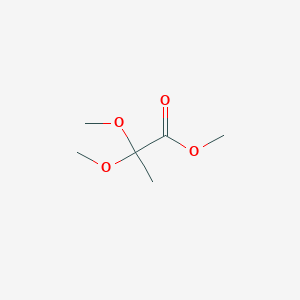
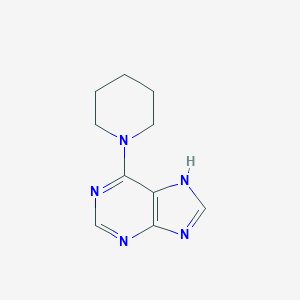
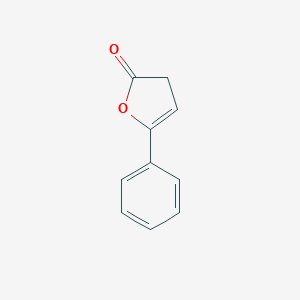
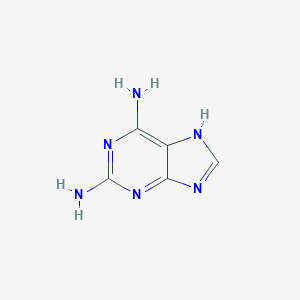
![[2-(furan-2-yl)-1,3-dioxolan-4-yl]methanol](/img/structure/B158962.png)
